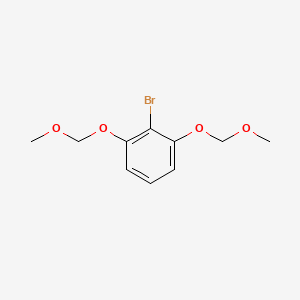

2-Bromo-1,3-bis(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO4 |

|---|---|

Molecular Weight |

277.11 g/mol |

IUPAC Name |

2-bromo-1,3-bis(methoxymethoxy)benzene |

InChI |

InChI=1S/C10H13BrO4/c1-12-6-14-8-4-3-5-9(10(8)11)15-7-13-2/h3-5H,6-7H2,1-2H3 |

InChI Key |

YOQJXYBHKQDEOK-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C(=CC=C1)OCOC)Br |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 2 Bromo 1,3 Bis Methoxymethoxy Benzene

Regioselective Bromination Techniques

The introduction of a single bromine atom at the C-2 position of the 1,3-bis(methoxymethoxy)benzene (B3029190) ring is a significant synthetic challenge. The two methoxymethoxy (-OMOM) groups are powerful activating, ortho, para-directors, which means they electronically favor electrophilic attack at positions 2, 4, and 6. libretexts.org The key to the synthesis is therefore achieving high regioselectivity for the C-2 position over the sterically less hindered C-4 and C-6 positions.

Electrophilic Aromatic Substitution Approaches for Monobromination

Electrophilic aromatic substitution (EAS) is the fundamental reaction mechanism for the halogenation of benzene (B151609) and its derivatives. byjus.com The process generally involves the generation of a potent electrophile that attacks the electron-rich aromatic ring. byjus.commakingmolecules.com In the case of bromination, this typically involves molecular bromine (Br₂) activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). makingmolecules.com

The mechanism proceeds in two main steps libretexts.org:

Formation of an Arenium Ion: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For 1,3-bis(methoxymethoxy)benzene, attack at the C-2 position is electronically favored as the resulting positive charge can be delocalized onto both adjacent oxygen atoms, providing significant stabilization.

Proton Elimination: A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final substituted product. libretexts.org

While effective, the high reactivity of reagents like Br₂/FeBr₃ can lead to over-bromination and the formation of isomeric byproducts, necessitating the use of milder and more selective methods for a substrate as activated as 1,3-bis(methoxymethoxy)benzene. libretexts.org

Radical-Mediated Bromination Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, serving as a convenient source of bromine for both radical and electrophilic reactions. wikipedia.org While it is famously used for the radical-mediated bromination of allylic and benzylic positions, it is also highly effective for the electrophilic bromination of electron-rich aromatic compounds such as phenols and anilines. wikipedia.orgresearchgate.net

For the bromination of activated aromatic rings, NBS does not typically react via a radical pathway but rather as a source of an electrophilic bromine species. The reaction can be catalyzed by acids or performed in polar solvents to enhance the electrophilicity of the bromine atom. youtube.com Research has demonstrated the successful use of NBS for the bromination of resorcinol (B1680541) derivatives. For instance, a mono-O-benzylated resorcinol undergoes bromination with NBS to produce the corresponding 2-bromo product in 50% yield. nih.gov This indicates that NBS is a suitable reagent for achieving the desired regioselectivity, targeting the C-2 position situated between the two activating ether groups.

Strategies for Controlling Regioselectivity and Minimizing Byproduct Formation

Controlling the outcome of the bromination of 1,3-bis(methoxymethoxy)benzene is paramount to achieving a high yield of the desired 2-bromo isomer. Several strategies can be employed to enhance regioselectivity and prevent the formation of unwanted byproducts like 4-bromo-1,3-bis(methoxymethoxy)benzene or polybrominated species.

Key Control Strategies:

Choice of Brominating Agent: Milder reagents are preferred over highly reactive ones. N-Bromosuccinimide (NBS) is often superior to Br₂/FeBr₃ for activated systems because its lower reactivity allows for greater control. nih.govnsf.gov Using NBS in conjunction with silica (B1680970) gel or in specific solvents like acetonitrile (B52724) can further enhance para-selectivity with respect to a single activating group, though in this case, the electronics favor the C-2 position. nih.gov

Reaction Temperature: Performing the reaction at low temperatures (e.g., -30 °C to 0 °C) is a common technique to improve selectivity. nih.gov Lower kinetic energy reduces the rate of competing side reactions and can favor the formation of the thermodynamically more stable product or the product formed via the lowest activation energy pathway.

Solvent Effects: The choice of solvent can significantly impact the reaction. Polar solvents can stabilize charged intermediates, while nonpolar solvents may favor different pathways. For NBS brominations of activated aromatics, dimethylformamide (DMF) has been shown to promote high levels of para-selectivity. wikipedia.org

Electronic Effects: The primary factor dictating the high selectivity for the 2-position is the powerful directing effect of the two -OMOM groups. The C-2 position is ortho to both activating groups, making it the most electronically enriched and favored site for electrophilic attack. This inherent electronic bias is the most critical element in achieving the desired outcome. nih.gov

Table 1: Comparison of Bromination Reagents and Conditions

| Reagent System | Catalyst/Solvent | Typical Conditions | Selectivity Profile | Potential Byproducts |

| Br₂ | FeBr₃ (Lewis Acid) | CH₂Cl₂ or CCl₄, RT | Low to moderate; risk of over-reaction | Polybrominated isomers, 4/6-bromo isomers |

| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) | Room Temperature or below | High for activated rings | 4/6-bromo isomers (usually minor) |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Room Temperature | High para-selectivity (relative to one group) | 4/6-bromo isomers |

| Tetraalkylammonium tribromides | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | Highly para-selective for phenols | 4/6-bromo isomers |

Installation of Methoxymethoxy Protecting Groups

The synthesis of the target compound begins with the precursor 1,3-bis(methoxymethoxy)benzene, which is prepared by protecting the two hydroxyl groups of resorcinol (1,3-dihydroxybenzene). tcichemicals.comwikipedia.org The methoxymethyl (MOM) ether is a common protecting group for alcohols and phenols due to its ease of installation and stability under a range of conditions, particularly basic, nucleophilic, and reductive environments. adichemistry.comorganic-chemistry.org

Methodologies for the Protection of Phenolic Hydroxyl Functionalities as MOM Ethers

The conversion of a phenolic hydroxyl group (-OH) into a MOM ether (-OCH₂OCH₃) is typically achieved via nucleophilic substitution. The phenol (B47542) is first deprotonated to form a more nucleophilic phenoxide ion, which then attacks an electrophilic source of the MOM group. nih.gov

Common Reagent Systems:

Chloromethyl methyl ether (MOMCl) with a Base: This is a widely used method. The phenolic substrate is treated with MOMCl in the presence of a non-nucleophilic base. adichemistry.com The base deprotonates the phenol, and the resulting phenoxide attacks the electrophilic carbon of MOMCl, displacing the chloride ion. Common bases include N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (CH₂Cl₂). adichemistry.com While effective, MOMCl is a known carcinogen, prompting the development of alternative methods. nih.gov

Dimethoxymethane (Methylal) with an Acid Catalyst: An alternative, safer approach involves using dimethoxymethane, CH₂(OCH₃)₂, as the MOM source. adichemistry.com This reaction is an acetal (B89532) exchange catalyzed by a strong acid or Lewis acid, such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH). adichemistry.com

Methoxymethyl Acetate (B1210297) with a Lewis Acid: Methoxymethyl acetate can also serve as a protecting reagent in the presence of a Lewis acid catalyst like zinc chloride. oocities.org

Optimization of Reaction Conditions and Yields for Bis(methoxymethoxy)benzene Formation

To synthesize 1,3-bis(methoxymethoxy)benzene from resorcinol, it is necessary to protect both hydroxyl groups. The reaction conditions must be optimized to favor the formation of the di-protected product over the mono-protected intermediate (3-(methoxymethoxy)phenol).

A common and effective procedure involves refluxing resorcinol with chloromethyl methyl ether in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a solvent such as acetone. nih.gov To drive the reaction to completion and maximize the yield of the bis-ether, a molar excess of both the MOM-donating reagent and the base is typically used.

Factors for Optimization:

Stoichiometry: Using at least two equivalents of both the base and the MOM-reagent ensures that both phenolic protons are removed and that there is sufficient electrophile for both phenoxide anions to react.

Base Strength: The choice of base is important. A moderately strong base like K₂CO₃ is often sufficient for phenols. Stronger bases like NaH can also be used to ensure complete deprotonation but may require stricter anhydrous conditions. adichemistry.com

Temperature and Reaction Time: Heating the reaction mixture, often to the reflux temperature of the solvent, increases the reaction rate and helps ensure both hydroxyl groups are protected. The reaction is typically monitored by techniques like thin-layer chromatography (TLC) to determine completion.

Table 2: Typical Conditions for MOM Protection of Phenols

| MOM Reagent | Base / Catalyst | Solvent | Temperature | Key Features |

| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (CH₂Cl₂) | 0 °C to RT | Common, high-yielding method. |

| Chloromethyl methyl ether (MOMCl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to RT | Uses a strong base; requires anhydrous conditions. |

| Chloromethyl methyl ether (MOMCl) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | Effective for phenols; common for bis-protection. nih.gov |

| Dimethoxymethane (Methylal) | Phosphorus Pentoxide (P₂O₅) | Chloroform (CHCl₃) | Room Temperature | Safer alternative to MOMCl. adichemistry.com |

Multi-step Synthetic Design and Efficiency

The creation of 2-Bromo-1,3-bis(methoxymethoxy)benzene typically necessitates a multi-step synthetic approach, which can be designed in a linear or convergent fashion. The efficiency of these strategies is contingent on factors such as reaction conditions, reagent selection, and purification methods.

A linear synthesis approach to 2-Bromo-1,3-bis(methoxymethoxy)benzene would commence with the protection of the hydroxyl groups of a readily available precursor, followed by selective halogenation. A common starting material for this strategy is 1,3-dihydroxybenzene (resorcinol). The initial step involves the conversion of resorcinol to 1,3-bis(methoxymethoxy)benzene. This is typically achieved by reacting resorcinol with a suitable methoxymethylating agent, such as chloromethyl methyl ether, in the presence of a base like sodium hydride.

The subsequent and crucial step is the selective bromination of 1,3-bis(methoxymethoxy)benzene. The two methoxymethoxy groups are ortho-, para-directing, making the 2-, 4-, and 6-positions of the benzene ring activated towards electrophilic substitution. To achieve selective monobromination at the 2-position, careful control of the reaction conditions is paramount to prevent the formation of di- or tri-brominated byproducts. Reagents such as N-Bromosuccinimide (NBS) in a suitable solvent are often employed for such selective brominations of activated aromatic rings.

| Strategy Type | Starting Material | Key Intermediates | Final Step |

| Linear | 1,3-Dihydroxybenzene | 1,3-Bis(methoxymethoxy)benzene | Selective bromination |

| Convergent | 2-Bromo-1,3-dihydroxybenzene | - | Double etherification |

While specific one-pot or cascade reactions for the synthesis of 2-Bromo-1,3-bis(methoxymethoxy)benzene are not extensively documented in the literature, the principles of these efficient synthetic strategies can be applied. A hypothetical one-pot reaction could involve the in-situ formation of a brominating agent followed by the bromination of 1,3-bis(methoxymethoxy)benzene. For example, the oxidation of a bromide salt to generate an electrophilic bromine species in the presence of the substrate could streamline the process.

Cascade reactions, which involve a series of intramolecular transformations, are less likely for this particular synthesis due to the intermolecular nature of the protection and halogenation steps. However, advancements in catalysis could potentially enable a tandem protection-bromination sequence, which would significantly improve the synthetic economy by reducing the number of workup and purification steps.

Precursor Chemistry and Synthetic Accessibility

The most direct precursor to 2-Bromo-1,3-bis(methoxymethoxy)benzene is 1,3-bis(methoxymethoxy)benzene. This compound, also known as resorcinol bis(methoxymethyl) ether, is synthesized from resorcinol. tcichemicals.com The synthesis involves the deprotonation of the hydroxyl groups of resorcinol with a strong base, followed by nucleophilic substitution with a methoxymethyl halide.

The bromination of 1,3-bis(methoxymethoxy)benzene must be carefully controlled to achieve the desired regioselectivity. The methoxymethoxy groups strongly activate the aromatic ring, and without precise control, a mixture of brominated products can be formed. The use of milder brominating agents and low temperatures can favor the formation of the mono-brominated product at the sterically less hindered 4- or 6-positions. Achieving high selectivity for the 2-position may require the use of specialized brominating agents or catalytic systems that can direct the substitution through steric or electronic effects.

When considering the scalability and purity of the final product, both the linear and convergent synthetic routes present distinct advantages and disadvantages.

The convergent synthesis , which begins with a pre-brominated resorcinol derivative, offers better control over the regiochemistry of the bromine atom. This can lead to a purer final product and simplify the purification process. However, the synthesis of the 2-bromo-1,3-dihydroxybenzene precursor may be more complex and costly than the starting material of the linear route. The final etherification step is generally a high-yielding and clean reaction.

| Parameter | Linear Synthesis | Convergent Synthesis |

| Starting Material Cost | Generally lower | Potentially higher |

| Control of Regioselectivity | More challenging | More straightforward |

| Potential for Byproducts | Higher (polybromination) | Lower in the final step |

| Purification | Can be complex | Often simpler |

| Scalability | May be limited by selectivity issues | Potentially more scalable due to better control |

Ultimately, the choice of the synthetic route will depend on a variety of factors, including the desired scale of production, the required purity of the final product, and economic considerations.

Reactivity Profiles and Mechanistic Insights of 2 Bromo 1,3 Bis Methoxymethoxy Benzene

Substituent Effects on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly influenced by the nature of its substituents. In the case of 2-Bromo-1,3-bis(methoxymethoxy)benzene, the two methoxymethoxy (MOM) groups and the bromine atom collectively determine the electron density distribution and steric environment of the benzene (B151609) ring, thereby controlling the regioselectivity and rate of subsequent reactions.

Electronic Influence of Methoxymethoxy Groups on the Aromatic Ring

The methoxymethoxy group (-OCH2OCH3) is generally considered an electron-donating group (EDG) due to the presence of oxygen atoms with lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (+M effect). This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. The oxygen atom directly attached to the ring is the primary contributor to this activating effect.

The presence of two such activating groups in a meta-relationship to each other in 2-Bromo-1,3-bis(methoxymethoxy)benzene significantly enhances the electron density of the aromatic ring, particularly at the positions ortho and para to the MOM groups. This heightened nucleophilicity makes the molecule a potentially excellent substrate for reactions that are favored by electron-rich arenes.

Steric Hindrance Considerations and Their Impact on Reaction Pathways

The two methoxymethoxy groups flanking the bromine atom in 2-Bromo-1,3-bis(methoxymethoxy)benzene create a sterically congested environment around the reaction center. This steric bulk can have a profound impact on the feasibility and outcome of various reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

2-Bromo-1,3-bis(methoxymethoxy)benzene is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom provides a reactive handle for these transformations, while the MOM groups influence the reactivity and can be readily removed post-coupling to reveal the corresponding di-phenol.

Suzuki-Miyaura Coupling Reactions with Brominated Arenes as Substrates

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions. For substrates like 2-Bromo-1,3-bis(methoxymethoxy)benzene, the reaction facilitates the formation of a new carbon-carbon bond at the position of the bromine atom, leading to the synthesis of highly substituted biaryl and terphenyl structures.

Due to the steric hindrance around the bromine atom, the choice of catalyst and reaction conditions is critical for achieving high yields. Research on the closely related compound, 2-bromo-1,3-dimethoxybenzene (B94514), provides valuable insights. For the coupling of this sterically hindered substrate with 2,4,6-triisopropylphenylboronic acid, various palladium catalysts and bases were investigated. The results indicated that careful selection of the ligand on the palladium catalyst is paramount to overcoming the steric challenge.

| Catalyst/Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)2 / SPhos | K3PO4 | Toluene | High |

| Pd2(dba)3 / XPhos | K3PO4 | Toluene | High |

| Pd(PPh3)4 | K2CO3 | Toluene/H2O | Low |

This table is based on analogous reactions with sterically hindered 2-bromo-1,3-dimethoxybenzene and is intended to be illustrative of the types of conditions that would likely be effective for 2-Bromo-1,3-bis(methoxymethoxy)benzene.

The data suggests that bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos are particularly effective in promoting the coupling of these sterically encumbered and electron-rich aryl bromides. These ligands are known to facilitate the oxidative addition step and promote the reductive elimination to afford the desired product. The use of a strong base like potassium phosphate (B84403) is also often beneficial in these transformations. Such findings provide a strong starting point for the optimization of Suzuki-Miyaura couplings involving 2-Bromo-1,3-bis(methoxymethoxy)benzene, which is a key intermediate in the synthesis of complex terphenyls.

Other Carbon-Carbon Bond Forming Reactions (e.g., Stille, Heck, Sonogashira)

Beyond the Suzuki-Miyaura coupling, 2-Bromo-1,3-bis(methoxymethoxy)benzene is a potential substrate for other important carbon-carbon bond-forming reactions.

Stille Coupling: This reaction pairs the aryl bromide with an organotin reagent. The Stille reaction is known for its tolerance of a wide range of functional groups. For a sterically hindered substrate like 2-Bromo-1,3-bis(methoxymethoxy)benzene, the choice of palladium catalyst and ligands would again be crucial. Ligands that can accelerate the transmetalation step with the organostannane would be beneficial.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. The steric hindrance at the ortho positions of 2-Bromo-1,3-bis(methoxymethoxy)benzene could influence the regioselectivity of the alkene insertion and the subsequent β-hydride elimination step. The electron-rich nature of the aromatic ring would generally favor the reaction.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. For sterically hindered and electron-rich aryl bromides, specialized catalyst systems, often employing bulky phosphine ligands or N-heterocyclic carbenes (NHCs), are typically required to achieve good yields. The reaction conditions would need to be carefully optimized to overcome the steric barrier to oxidative addition.

Ligand Design and Catalyst Optimization for Enhanced Reactivity and Selectivity

The success of cross-coupling reactions with challenging substrates like 2-Bromo-1,3-bis(methoxymethoxy)benzene is heavily reliant on the design and selection of appropriate ligands for the metal catalyst. The primary role of the ligand is to modulate the electronic and steric properties of the metal center, thereby influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For sterically hindered aryl bromides, bulky and electron-rich ligands are generally preferred.

Bulky Ligands: Ligands with significant steric bulk, such as the biarylphosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs), promote the formation of monoligated palladium(0) species, which are believed to be the active catalysts in many cross-coupling reactions. This steric bulk also facilitates the reductive elimination step, which can be slow for hindered substrates.

Electron-Rich Ligands: Ligands that are strong electron donors increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step, particularly for electron-rich and sterically hindered aryl bromides.

Nucleophilic Substitution and Derivatization

Nucleophilic aromatic substitution (SNA_r) on aryl halides like 2-bromo-1,3-bis(methoxymethoxy)benzene is generally challenging due to the high energy required to break the C(sp²)–Br bond and the electron-rich nature of the aromatic ring, which repels incoming nucleophiles. libretexts.org However, under specific conditions, these reactions can proceed, typically through an addition-elimination or an elimination-addition (benzyne) mechanism. libretexts.orgyoutube.com The two electron-donating methoxymethoxy groups on the ring influence the regioselectivity and rate of these reactions.

Reactions Involving the Bromine Atom as a Leaving Group

The direct displacement of the bromine atom by a nucleophile is a primary pathway for the derivatization of 2-bromo-1,3-bis(methoxymethoxy)benzene. For a typical S_NAr reaction to occur, the aromatic ring usually requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as the Meisenheimer complex. libretexts.orgyoutube.com In the case of 2-bromo-1,3-bis(methoxymethoxy)benzene, the MOM groups are electron-donating, which deactivates the ring towards traditional S_NAr.

Alternatively, under very strong basic conditions, such as with sodium amide (NaNH₂), an elimination-addition mechanism can occur. masterorganicchemistry.com This pathway involves the formation of a highly reactive "benzyne" intermediate, where a formal triple bond exists within the aromatic ring. masterorganicchemistry.com The nucleophile then adds to one of the carbons of the triple bond, followed by protonation to yield the substituted product. The regiochemical outcome of the nucleophilic addition to the unsymmetrical benzyne (B1209423) derived from this substrate would lead to a mixture of products.

Introduction of Diverse Functional Groups (e.g., Nitrogen, Oxygen, Sulfur, Carbon-based)

The versatility of 2-bromo-1,3-bis(methoxymethoxy)benzene as a synthetic intermediate is demonstrated by its ability to undergo reactions that introduce a wide array of functional groups, often through metal-catalyzed cross-coupling reactions rather than direct nucleophilic substitution.

Nitrogen-based Functional Groups: The introduction of nitrogen nucleophiles can be achieved via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. These methods allow for the formation of C–N bonds with various amines, amides, or heterocycles. mdpi.com

Oxygen-based Functional Groups: Oxygen nucleophiles, such as phenols or alkoxides, can be coupled with the aryl bromide, typically under copper catalysis (Ullmann condensation), to form diaryl ethers or aryl alkyl ethers. mdpi.com

Sulfur-based Functional Groups: Thiolates are excellent nucleophiles and can displace the bromide under suitable conditions to form aryl sulfides. msu.edu Palladium-catalyzed C–S cross-coupling reactions also provide an efficient route to these compounds.

Carbon-based Functional Groups: The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. chemistry.coach Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction (with boronic acids), the Heck reaction (with alkenes), and the Stille reaction (with organostannanes), are powerful methods to introduce alkyl, alkenyl, or aryl groups at the position of the bromine atom. chemistry.coachnih.govresearchgate.net

The following table summarizes representative transformations for introducing diverse functional groups.

| Functional Group Type | Reagent/Reaction Type | Product Type |

| Nitrogen | Amines (Buchwald-Hartwig) | Aryl amines |

| Oxygen | Alcohols/Phenols (Ullmann) | Aryl ethers |

| Sulfur | Thiols | Aryl sulfides |

| Carbon | Boronic Acids (Suzuki) | Biaryls |

| Carbon | Alkenes (Heck) | Aryl alkenes |

| Carbon | Organostannanes (Stille) | Aryl-substituted compounds |

Organometallic Transformations

The bromine atom in 2-bromo-1,3-bis(methoxymethoxy)benzene provides a handle for the generation of highly reactive and synthetically useful organometallic intermediates.

Formation of Grignard Reagents and Their Synthetic Applications

Treatment of 2-bromo-1,3-bis(methoxymethoxy)benzene with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding Grignard reagent, 2-(bromomagnesio)-1,3-bis(methoxymethoxy)benzene. google.comquora.com This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. google.com

Grignard reagents are potent nucleophiles and strong bases. They react with a wide range of electrophiles to form new carbon-carbon bonds. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide produces a carboxylic acid, and reaction with nitriles followed by hydrolysis gives ketones. walisongo.ac.id

| Electrophile | Product after Hydrolysis |

| Formaldehyde | Benzyl alcohol derivative |

| Aldehyde (RCHO) | Secondary alcohol |

| Ketone (RCOR') | Tertiary alcohol |

| Carbon Dioxide (CO₂) | Benzoic acid derivative |

| Dimethylformamide (DMF) | Benzaldehyde derivative |

Generation of Organolithium Intermediates and Directed Ortho Metalation (DoM) Strategies

Organolithium intermediates offer reactivity that is often complementary to Grignard reagents. They can be generated from 2-bromo-1,3-bis(methoxymethoxy)benzene through two primary pathways.

Halogen-Metal Exchange: At low temperatures (typically -78 °C or lower), treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) results in a rapid halogen-lithium exchange, replacing the bromine atom with lithium. researchgate.netpsu.eduacgpubs.org This generates 2-lithio-1,3-bis(methoxymethoxy)benzene, which can then be quenched with various electrophiles.

Directed Ortho Metalation (DoM): The methoxymethoxy (MOM) groups are effective Directed Metalation Groups (DMGs). wikipedia.orgorganic-chemistry.org The oxygen atoms can coordinate to the lithium atom of an alkyllithium base, directing deprotonation to an adjacent ortho position. wikipedia.orguwindsor.canih.gov In the context of 2-bromo-1,3-bis(methoxymethoxy)benzene, the most acidic proton is at the C4 position (or C6, which is equivalent), located ortho to both MOM groups. Deprotonation at this site with a strong, sterically hindered base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) can generate a different organolithium species, 2-bromo-4-lithio-1,3-bis(methoxymethoxy)benzene, leaving the bromine atom intact. This strategy allows for functionalization at a different position on the aromatic ring. strath.ac.uk

The choice between halogen-metal exchange and DoM is influenced by the reaction conditions, particularly the base used and the temperature. Rapid halogen exchange is typically favored with n-BuLi at low temperatures, while DoM can be promoted with bases like LDA or by performing the reaction at slightly higher temperatures where deprotonation becomes competitive.

Protecting Group Chemistry and De-protection

The methoxymethyl (MOM) groups in 2-bromo-1,3-bis(methoxymethoxy)benzene serve as protecting groups for the hydroxyl functionalities of the parent resorcinol (B1680541). wikipedia.org The MOM ether is stable under a wide range of conditions, including strongly basic media, making it compatible with organometallic reactions. nih.govorganic-chemistry.org However, it can be readily cleaved under acidic conditions. wikipedia.orgresearchgate.net

The de-protection of the MOM ethers to regenerate the free phenols is a crucial step in many synthetic sequences. This is typically achieved by treatment with a variety of acidic reagents. The specific conditions can be tailored to the substrate's sensitivity to acid.

| Reagent | Conditions | Reference |

| Hydrochloric Acid (HCl) | Aqueous or in an organic solvent like methanol (B129727) | researchgate.net |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (B109758) | wikipedia.org |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol, often at reflux | researchgate.net |

| Lewis Acids (e.g., MgBr₂, ZnBr₂) | Aprotic solvents, often with a scavenger | researchgate.netresearchgate.net |

| Trimethylsilyl Triflate (TMSOTf) | With 2,2'-bipyridyl in acetonitrile (B52724) | nih.gov |

The selection of the de-protection method depends on the other functional groups present in the molecule to ensure chemoselectivity and avoid unwanted side reactions. nih.govresearchgate.net

Stability of Methoxymethoxy Groups Under Various Reaction Conditions

The methoxymethyl (MOM) protecting group, an acetal (B89532), exhibits considerable stability across a spectrum of chemical environments, which is a key attribute for its widespread use in organic synthesis. total-synthesis.comtcichemicals.com This stability allows for a variety of chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group.

Generally, MOM ethers are stable within a pH range of 4 to 12. adichemistry.com They are notably resistant to strongly basic conditions, making them suitable for reactions involving reagents like organolithiums (RLi), Grignard reagents (RMgX), lithium diisopropylamide (LDA), and potassium tert-butoxide (t-BuOK). organic-chemistry.orgslideshare.net This stability under basic and nucleophilic conditions is essential for transformations such as ortho-metalation, which is particularly relevant for aromatic compounds like 2-Bromo-1,3-bis(methoxymethoxy)benzene. acs.org

Furthermore, MOM groups are inert towards a wide array of oxidizing and reducing agents. adichemistry.comtandfonline.com They can withstand common oxidizing agents such as potassium permanganate (B83412) (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3), as well as various reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) (NaBH4), and catalytic hydrogenation (H2/Pd). organic-chemistry.orgslideshare.net This broad compatibility allows for significant molecular manipulations in the presence of a MOM-protected phenol (B47542).

The stability of the MOM groups in 2-Bromo-1,3-bis(methoxymethoxy)benzene under various conditions is summarized in the table below.

| Reaction Condition/Reagent Class | Stability of MOM Group | Examples of Reagents |

|---|---|---|

| Basic Conditions | Stable | LDA, t-BuOK, NEt3, Pyridine organic-chemistry.org |

| Nucleophilic Reagents | Stable | RLi, RMgX, RCuLi, Enolates, Amines organic-chemistry.org |

| Reducing Agents | Stable | H2/Ni, LiAlH4, NaBH4, Na/NH3 organic-chemistry.org |

| Oxidizing Agents | Stable | KMnO4, OsO4, CrO3/Py, RCOOOH, MnO2 organic-chemistry.org |

| Aqueous Conditions | Stable (pH 4-12) | Water at neutral, mildly acidic, or basic pH adichemistry.comorganic-chemistry.org |

| Acidic Conditions | Labile | HCl, p-TsOH, TFA, Lewis Acids total-synthesis.comwikipedia.org |

| Halogens | Sensitive | Br2, Cl2 adichemistry.comorganic-chemistry.org |

Despite their general robustness, MOM ethers are sensitive to acidic conditions, which is the basis for their removal. adichemistry.com They are also reported to be sensitive to halogens. adichemistry.com

Selective Removal of MOM Protecting Groups via Acid-Catalyzed Hydrolysis

The cleavage of methoxymethyl (MOM) ethers is most commonly achieved through acid-catalyzed hydrolysis. adichemistry.comorganicchemistrytutor.com This deprotection strategy is reliable and its mechanism is well-understood, making it a staple in synthetic chemistry. The process is particularly effective for phenolic MOM ethers, such as those in 2-Bromo-1,3-bis(methoxymethoxy)benzene. acs.orgorganic-chemistry.org

The mechanism for the acid-catalyzed deprotection begins with the protonation of one of the ether oxygens of the acetal. total-synthesis.commasterorganicchemistry.com This protonation converts the alkoxy group into a good leaving group (methanol). The subsequent departure of methanol generates a resonance-stabilized oxonium ion. Nucleophilic attack by water on this electrophilic intermediate, followed by the loss of a proton, yields a hemiacetal. This hemiacetal is unstable and decomposes to release the free phenol and formaldehyde. total-synthesis.com

A wide variety of Brønsted and Lewis acids can be employed to effect this transformation. wikipedia.org The choice of acid and reaction conditions allows for tuning the reactivity, which can be critical for substrates containing other acid-sensitive functional groups. nih.gov For instance, mild Lewis acids may cleave MOM ethers slowly in aprotic environments, while strong acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) are often used for more robust substrates. acs.org

Selective deprotection of phenolic MOM ethers in the presence of other protecting groups or sensitive functionalities is a significant advantage. organic-chemistry.org For example, it is possible to selectively cleave a MOM group while retaining a p-methoxybenzyl (PMB) group using HCl generated in situ. total-synthesis.com Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, have also been developed to provide a milder and more operationally simple method for the deprotection of phenolic MOM ethers. acs.orgorganic-chemistry.org

The following table summarizes various acidic conditions reported for the deprotection of MOM ethers.

| Reagent | Conditions | Reference |

|---|---|---|

| Hydrochloric Acid (HCl) | Aqueous Ethanol or Methanol, often with heating | total-synthesis.comadichemistry.com |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol or tert-Butanol, often with heating | acs.org |

| Trifluoroacetic Acid (TFA) | Dichloromethane | total-synthesis.com |

| Pyridinium p-toluenesulfonate (PPTS) | tert-Butanol, with heating | total-synthesis.com |

| Zinc Bromide (ZnBr2) | Often used with a thiol co-reagent (e.g., n-PrSH) in an aprotic solvent | scispace.comresearchgate.net |

| Boron Tribromide (BBr3) | Dichloromethane, typically at low temperatures | acs.org |

| Trimethylsilyl Bromide (TMSBr) | Aprotic solvent | total-synthesis.com |

| Silica-supported Sodium Hydrogen Sulfate (NaHSO4·SiO2) | Dichloromethane, room temperature | acs.orgorganic-chemistry.org |

| Cationic Exchange Resin (e.g., Dowex-50W) | Aqueous methanol, reflux | tandfonline.com |

Applications in Complex Molecule Synthesis

Role as a Versatile Intermediate in Multi-component and Cascade Reactions

There is no available research to support the role of 2-Bromo-1,3-bis(methoxymethoxy)benzene as a versatile intermediate in multi-component and cascade reactions.

Synthetic Utility as a Key Building Block for Functionalized Aromatic Systems

No specific studies have been found that demonstrate the use of 2-Bromo-1,3-bis(methoxymethoxy)benzene in the construction of diverse benzene (B151609) and naphthalene (B1677914) derivatives, or in the synthesis of complex polycyclic and heterocyclic compounds.

Information on this topic is not available in the current scientific literature.

Specific synthetic applications of 2-Bromo-1,3-bis(methoxymethoxy)benzene for these compounds have not been reported.

Precursor for Advanced Ligands in Catalysis

The role of 2-Bromo-1,3-bis(methoxymethoxy)benzene as a precursor for advanced ligands in catalysis is not documented.

There is no evidence of this compound being used for the development of ligands for asymmetric synthesis.

No literature is available on the design of ligands from this specific precursor for transition metal catalysis.

Enabling Synthesis of Scaffolds for Structure-Reactivity Relationship Elucidation

The ability to systematically modify a molecule's structure is fundamental to understanding how its chemical architecture influences its reactivity and biological activity. 2-Bromo-1,3-bis(methoxymethoxy)benzene is a valuable starting material in this context, providing a platform for the modular synthesis of analogues and the generation of intermediates amenable to a wide array of chemical transformations.

Modular Synthesis of Analogues for Systematic Structural Modification

The term "modular synthesis" refers to an approach where a core molecular scaffold is assembled and then systematically decorated with a variety of functional groups. This strategy is particularly effective for creating libraries of related compounds, which can then be screened to identify structure-activity relationships (SAR). The bromine atom in 2-Bromo-1,3-bis(methoxymethoxy)benzene acts as a versatile handle for introducing molecular diversity through various cross-coupling reactions.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. By reacting 2-Bromo-1,3-bis(methoxymethoxy)benzene with a range of boronic acids or their derivatives, a diverse set of 2-aryl-1,3-bis(methoxymethoxy)benzene analogues can be synthesized. Each analogue in the resulting library would retain the core 1,3-bis(methoxymethoxy)benzene (B3029190) structure while varying the substituent at the 2-position. Subsequent deprotection of the methoxymethyl (MOM) ethers would then yield a series of 2-substituted resorcinol (B1680541) derivatives, ready for the evaluation of their chemical or biological properties.

| Reactant A | Reactant B (Boronic Acid Derivative) | Catalyst System | Product Scaffold | Potential Application |

| 2-Bromo-1,3-bis(methoxymethoxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-Phenyl-1,3-bis(methoxymethoxy)benzene | Core for novel ligands |

| 2-Bromo-1,3-bis(methoxymethoxy)benzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ / Base | 2-(4-Methylphenyl)-1,3-bis(methoxymethoxy)benzene | Probing steric effects |

| 2-Bromo-1,3-bis(methoxymethoxy)benzene | 3-Furylboronic acid | Pd(OAc)₂ / SPhos / Base | 2-(3-Furyl)-1,3-bis(methoxymethoxy)benzene | Synthesis of heterocyclic analogues |

| 2-Bromo-1,3-bis(methoxymethoxy)benzene | Vinylboronic acid pinacol (B44631) ester | Pd(dtbpf)Cl₂ / Base | 2-Vinyl-1,3-bis(methoxymethoxy)benzene | Intermediate for further elaboration |

Generation of Intermediates for Downstream Functionalization

Beyond its direct use in creating analogue libraries, 2-Bromo-1,3-bis(methoxymethoxy)benzene is a valuable precursor for generating highly reactive intermediates that can be trapped with various electrophiles to introduce a wide range of functional groups. This two-step approach further expands the accessible chemical space for structure-reactivity studies.

One common strategy involves the conversion of the aryl bromide to an organometallic species, such as a Grignard reagent or an organolithium compound. Treatment of 2-Bromo-1,3-bis(methoxymethoxy)benzene with magnesium metal in an ethereal solvent would generate the corresponding Grignard reagent, 2-(bromomagnesium)-1,3-bis(methoxymethoxy)benzene. Similarly, reaction with a strong organolithium base like n-butyllithium at low temperatures would result in lithium-halogen exchange to form 2-lithio-1,3-bis(methoxymethoxy)benzene.

These organometallic intermediates are potent nucleophiles and can react with a diverse array of electrophiles to install new functional groups at the 2-position. Following the initial functionalization, the MOM protecting groups can be removed under acidic conditions to unmask the hydroxyl groups, which can then be further modified if desired. This sequential functionalization provides a robust pathway to highly substituted benzene derivatives.

| Intermediate | Electrophile | Initial Product | Final Product (after Deprotection) | Introduced Functionality |

| 2-Lithio-1,3-bis(methoxymethoxy)benzene | Dimethylformamide (DMF) | 2-Formyl-1,3-bis(methoxymethoxy)benzene | 2,6-Dihydroxybenzaldehyde | Aldehyde |

| 2-(Bromomagnesium)-1,3-bis(methoxymethoxy)benzene | Carbon dioxide (CO₂) | 2-Carboxy-1,3-bis(methoxymethoxy)benzene | 2,6-Dihydroxybenzoic acid | Carboxylic Acid |

| 2-Lithio-1,3-bis(methoxymethoxy)benzene | Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)-1,3-bis(methoxymethoxy)benzene | 2,6-Dihydroxyphenyl)trimethylsilane | Silyl Group |

| 2-(Bromomagnesium)-1,3-bis(methoxymethoxy)benzene | Ethylene oxide | 2-(2-Hydroxyethyl)-1,3-bis(methoxymethoxy)benzene | 2-(2-Hydroxyethyl)benzene-1,3-diol | Primary Alcohol |

The versatility of this approach allows for the introduction of a wide range of functionalities, enabling the synthesis of diverse molecular scaffolds for detailed investigation into their structure-property relationships. The MOM protecting groups are crucial in this process, as they are stable to the strongly basic conditions required for the formation of the organometallic intermediates.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule.

Comprehensive 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC) for Structural Confirmation

One-dimensional (1D) NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR would provide the initial framework for the structure of 2-Bromo-1,3-bis(methoxymethoxy)benzene. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methoxymethoxy (MOM) groups, and the methyl protons of the MOM groups. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal information about neighboring protons.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the aromatic carbons (with the carbon attached to the bromine atom appearing at a characteristic chemical shift) and the carbons of the two methoxymethoxy groups.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), would be crucial for definitively assigning these proton and carbon signals. An HSQC experiment correlates the signals of directly bonded ¹H and ¹³C atoms, thus confirming the C-H connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Bromo-1,3-bis(methoxymethoxy)benzene (Note: This table is predictive and based on general chemical shift ranges for similar functional groups, as experimental data is not available.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | 110 - 130 |

| Aromatic C-Br | - | 115 - 125 |

| Aromatic C-O | - | 150 - 160 |

| O-CH₂-O | 5.1 - 5.4 | 90 - 100 |

| O-CH₃ | 3.4 - 3.6 | 55 - 65 |

Elucidation of Conformational Preferences via Variable Temperature NMR Studies

The two methoxymethoxy groups attached to the benzene (B151609) ring may exhibit restricted rotation, leading to different conformational isomers. Variable temperature (VT) NMR studies could provide insight into these dynamics. By recording NMR spectra at different temperatures, it might be possible to observe changes in the chemical shifts or the coalescence of signals, which would allow for the determination of the energy barriers to rotation for the C-O bonds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. The resulting spectra display bands that are characteristic of specific functional groups. For 2-Bromo-1,3-bis(methoxymethoxy)benzene, key expected vibrational bands would include C-H stretching from the aromatic ring and the methyl groups, C-O stretching from the ether linkages, and C-Br stretching. The aromatic C-H out-of-plane bending vibrations would also provide information about the substitution pattern of the benzene ring.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound with high precision and to deduce its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of 2-Bromo-1,3-bis(methoxymethoxy)benzene. The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Analysis of the fragmentation pattern could reveal the loss of methoxymethyl groups or other characteristic fragments, further corroborating the proposed structure.

X-ray Crystallography and Solid-State Structural Analysis

If a suitable single crystal of 2-Bromo-1,3-bis(methoxymethoxy)benzene can be grown, X-ray crystallography would provide the most definitive structural information.

Analysis of Intermolecular Interactions

A complete understanding of the solid-state structure of 2-Bromo-1,3-bis(methoxymethoxy)benzene would necessitate a detailed analysis of its intermolecular interactions. Such an analysis would typically involve the following:

Hydrogen Bonding: Investigation into the presence of conventional and unconventional hydrogen bonds would be crucial. In the case of 2-Bromo-1,3-bis(methoxymethoxy)benzene, this would involve identifying potential hydrogen bond donors (such as C-H groups) and acceptors (the oxygen atoms of the methoxymethoxy groups and potentially the bromine atom). The geometric parameters of these interactions, including bond distances and angles, would be determined from crystallographic data.

Halogen Bonding: The bromine atom in the molecule could participate in halogen bonding, acting as a Lewis acid. A crystallographic analysis would seek to identify short contacts between the bromine atom and electron-rich atoms (such as oxygen) in neighboring molecules. The nature and strength of these interactions would be evaluated based on the distance and angle of the contact, in comparison to the sum of the van der Waals radii. For instance, studies on other brominated benzene derivatives have revealed the presence of C–H···Br and Br···Br interactions that influence their crystal packing. researchgate.netmdpi.com

π-π Stacking: The aromatic ring of 2-Bromo-1,3-bis(methoxymethoxy)benzene could engage in π-π stacking interactions with adjacent molecules. The analysis would focus on identifying parallel arrangements of the benzene rings and measuring the centroid-to-centroid and inter-planar distances to characterize the nature and strength of these interactions. Theoretical studies on related compounds, such as 4-bromo-3-(methoxymethoxy)benzoic acid, have utilized computational methods to understand molecular geometry and electronic properties that can influence such interactions.

Examination of Crystallographic Features Such as Whole-Molecule Disorder

Crystallographic studies would also investigate the potential for structural disorder within the crystal lattice of 2-Bromo-1,3-bis(methoxymethoxy)benzene. This would include:

Whole-Molecule Disorder: An examination for whole-molecule disorder would be conducted, where the entire molecule occupies multiple positions within the crystal lattice with varying occupancy. A related compound, 2-Bromo-1,3-bis(bromomethyl)benzene, has been observed to exhibit whole-molecule disorder in its crystal structure. A similar analysis for 2-Bromo-1,3-bis(methoxymethoxy)benzene would involve refining the crystallographic model to account for any such disorder and determining the relative occupancies of the different molecular orientations.

In the absence of specific experimental data for 2-Bromo-1,3-bis(methoxymethoxy)benzene, the table below provides a list of the chemical compounds mentioned in this article that have been studied for their structural and intermolecular properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 2-Bromo-1,3-bis(methoxymethoxy)benzene, DFT calculations are instrumental in determining its optimized geometry and predicting its spectroscopic characteristics. A common approach involves utilizing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a high-level basis set like 6-311++G(d,p) to ensure a good balance between accuracy and computational cost. tandfonline.comdergipark.org.trresearchgate.net

The first step in a computational study is typically a geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. stackexchange.com For 2-Bromo-1,3-bis(methoxymethoxy)benzene, this involves determining the precise bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. The presence of the two flexible methoxymethoxy groups suggests that the molecule may have several low-energy conformers.

The optimized geometry of the benzene (B151609) ring is expected to be nearly planar, with slight distortions due to the presence of the bulky bromine atom and the two methoxymethoxy substituents. The C-Br bond length would be a key parameter, as would the bond lengths and angles within the methoxymethoxy (-OCH2OCH3) groups. The electronic structure of the molecule, including the distribution of electron density and the nature of the chemical bonds, is also elucidated during this process.

Table 1: Predicted Geometrical Parameters for 2-Bromo-1,3-bis(methoxymethoxy)benzene (Illustrative Data) This table presents plausible data based on typical values for similar molecular fragments.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.91 | C1-C2-C3 | 120.5 |

| C-O | 1.37 | C2-C1-Br | 119.8 |

| O-CH2 | 1.43 | C1-O-CH2 | 118.0 |

| CH2-O | 1.42 | O-CH2-O | 112.0 |

| O-CH3 | 1.44 | CH2-O-CH3 | 113.5 |

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the isotropic shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). rsc.org Predictions of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for 2-Bromo-1,3-bis(methoxymethoxy)benzene (Illustrative Data) This table presents plausible data based on computational studies of analogous compounds.

| Atom | Predicted 1H Chemical Shift (ppm) | Atom | Predicted 13C Chemical Shift (ppm) |

| Ar-H | 7.0 - 7.5 | C-Br | 115.0 |

| -OCH2O- | 5.2 | C-O | 155.0 |

| -OCH3 | 3.5 | Ar-C | 120.0 - 130.0 |

| -OCH2O- | 95.0 | ||

| -OCH3 | 56.0 |

Vibrational Frequencies: The calculation of vibrational frequencies serves two main purposes: it confirms that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. rowansci.com The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. nih.gov Key vibrational modes would include the C-Br stretching, C-O stretching of the ether linkages, and various bending and stretching modes of the aromatic ring and the methyl groups. uwosh.edu

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of 2-Bromo-1,3-bis(methoxymethoxy)benzene (Illustrative Data) This table presents plausible data based on typical values for similar molecular fragments.

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| C-Br | Stretching | 550 - 650 |

| Ar C-O | Stretching | 1200 - 1250 |

| C-O-C | Asymmetric Stretching | 1100 - 1150 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| CH3 | Symmetric/Asymmetric Stretching | 2850 - 2980 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost electrons of a molecule and is associated with its ability to donate electrons (nucleophilicity). The LUMO, on the other hand, represents the lowest energy orbital that can accept electrons, and is thus related to a molecule's electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the chemical reactivity and stability of a molecule. wuxiapptec.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com

For 2-Bromo-1,3-bis(methoxymethoxy)benzene, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxymethoxy groups. The LUMO is likely to have significant contributions from the antibonding orbitals of the aromatic ring and potentially the C-Br bond.

Table 4: Predicted Frontier Molecular Orbital Energies for 2-Bromo-1,3-bis(methoxymethoxy)benzene (Illustrative Data) This table presents plausible data based on computational studies of analogous compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

The spatial distribution of the HOMO and LUMO provides insights into the likely sites of electrophilic and nucleophilic attack. For instance, an electrophile would preferentially attack the regions of the molecule where the HOMO density is highest. Conversely, a nucleophile would tend to react at sites where the LUMO is localized. FMO analysis can thus be used to rationalize and predict the regioselectivity of various chemical reactions involving 2-Bromo-1,3-bis(methoxymethoxy)benzene.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor). wolfram.com

For 2-Bromo-1,3-bis(methoxymethoxy)benzene, the MEP map would likely show negative potential (red) around the oxygen atoms of the methoxymethoxy groups, making them susceptible to attack by electrophiles or acting as hydrogen bond acceptors. The region around the bromine atom, particularly along the C-Br bond axis (the σ-hole), might exhibit a region of positive potential (blue), making it a potential site for halogen bonding interactions. researchgate.netresearchgate.net The aromatic protons would also show regions of positive potential. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including solvents, reagents, and biological macromolecules.

Identification of Electrostatic Potential Surfaces for Reactive Site Prediction

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, where different colors represent varying electrostatic potentials.

In molecules containing halogen atoms, such as 2-Bromo-1,3-bis(methoxymethoxy)benzene, an interesting feature known as a "sigma hole" can be observed. This is a region of positive electrostatic potential on the outermost portion of the halogen atom, along the axis of the covalent bond. This positive region arises from the anisotropic distribution of electron density around the bonded halogen.

For analogous brominated benzene derivatives, the MEP surface typically shows:

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. In 2-Bromo-1,3-bis(methoxymethoxy)benzene, these areas are expected to be concentrated around the oxygen atoms of the methoxymethoxy groups due to the presence of lone pairs of electrons. The π-system of the benzene ring also contributes to the negative potential above and below the plane of the ring.

Positive Potential (Blue): These regions are electron-poor and are prone to nucleophilic attack. A significant area of positive potential is anticipated around the hydrogen atoms. Crucially, a region of positive electrostatic potential, the sigma hole, is predicted to be present on the bromine atom.

Analysis of Nucleophilic and Electrophilic Regions on the Molecule

Based on the principles of electrostatic potential surfaces, the nucleophilic and electrophilic regions of 2-Bromo-1,3-bis(methoxymethoxy)benzene can be delineated:

Nucleophilic Regions: The primary nucleophilic centers are the oxygen atoms of the two methoxymethoxy groups. Their lone pairs of electrons make them attractive to electrophiles. The benzene ring's π-electron cloud also constitutes a nucleophilic region.

Electrophilic Regions: The most prominent electrophilic site is the sigma hole on the bromine atom, making it susceptible to attack by nucleophiles. This phenomenon is the basis for halogen bonding. The hydrogen atoms of the methoxymethoxy groups and the aromatic ring are also electrophilic in nature.

Energy Framework Analysis of Supramolecular Assemblies in the Solid State

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions that govern the packing of molecules in a crystal lattice. This analysis provides a deeper understanding of the stability of the crystalline structure. While a specific energy framework analysis for 2-Bromo-1,3-bis(methoxymethoxy)benzene is not available, studies on closely related compounds, such as 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid, offer valuable insights into the expected interactions. researchgate.netiucr.org

Quantification of Electrostatic and Dispersion Energy Contributions to Crystal Packing

In the crystal structure of related molecules, the total interaction energy is a sum of electrostatic and dispersion components. researchgate.netiucr.org The energy frameworks are often visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinder proportional to the strength of the interaction.

| Interaction Energy Component | Description | Relative Contribution (Illustrative) |

| Electrostatic Energy (Eele) | Arises from the interaction of the permanent charge distributions of the molecules. | Moderate |

| Dispersion Energy (Edis) | Originates from instantaneous fluctuations in electron density, leading to temporary dipoles. | Dominant |

| Total Energy (Etot) | The sum of the electrostatic and dispersion energies, indicating the overall strength of the interaction. | High |

This table is illustrative and based on the analysis of structurally similar compounds.

Elucidation of Preferred Intermolecular Interactions

The analysis of the crystal packing of related brominated and methoxylated benzene derivatives suggests that a variety of intermolecular interactions are likely to be present in the solid state of 2-Bromo-1,3-bis(methoxymethoxy)benzene. researchgate.netiucr.orgscielo.br These interactions direct the formation of the supramolecular assembly.

The expected dominant intermolecular interactions include:

C-H···O Hydrogen Bonds: These are common in organic molecules and would involve the hydrogen atoms of the methoxymethoxy groups and the aromatic ring interacting with the oxygen atoms of neighboring molecules.

Halogen Bonds (Br···O/Br···π): The electrophilic sigma hole on the bromine atom can interact with nucleophilic regions of adjacent molecules, such as the oxygen atoms or the π-system of the benzene ring.

Dispersion Forces: These non-directional forces are ubiquitous and play a significant role in the close packing of molecules.

Structure Reactivity Relationship Studies

Elucidation of Electronic and Steric Effects of Substituents on Reaction Outcomes

The electronic character of the substituents on the aromatic ring is a primary determinant of its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. The methoxymethoxy group, being an ether, is generally considered an electron-donating group (EDG). wikipedia.org This is due to the resonance effect, where the lone pairs of electrons on the oxygen atoms can be delocalized into the benzene (B151609) ring, increasing its electron density. wikipedia.org This activation makes the ring more nucleophilic and thus more susceptible to attack by electrophiles. numberanalytics.com In contrast, the bromine atom is an electronegative element and exerts an electron-withdrawing inductive effect (-I), which deactivates the ring. libretexts.org However, like other halogens, it also possesses a resonance-donating effect (+M) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of 2-Bromo-1,3-bis(methoxymethoxy)benzene, the cumulative effect of two powerful electron-donating MOM groups is expected to strongly activate the aromatic ring towards electrophilic substitution, overriding the deactivating inductive effect of the bromine atom.

Steric effects arise from the spatial arrangement of atoms and can significantly hinder the approach of reactants. numberanalytics.com The two methoxymethoxy groups are relatively bulky and are expected to create considerable steric hindrance, particularly at the positions ortho to them. This steric congestion can influence the regioselectivity of reactions, potentially favoring substitution at less hindered sites. numberanalytics.com For instance, in electrophilic aromatic substitution reactions, attack at the position between the two MOM groups (C5) might be sterically disfavored. The size of the attacking electrophile is also a critical factor; larger electrophiles will be more sensitive to steric hindrance. libretexts.org

The interplay of these electronic and steric effects is summarized in the table below:

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

| -Br | Inductive: Withdrawing (-I)Resonance: Donating (+M) | Moderate | Deactivating overall, but ortho/para directing |

| -OMOM | Inductive: Withdrawing (-I)Resonance: Donating (+M) | Significant | Strongly activating, ortho/para directing |

Comparative Reactivity Studies with Analogous Brominated and MOM-Protected Aromatic Systems

While specific comparative studies on 2-Bromo-1,3-bis(methoxymethoxy)benzene are not extensively documented, its reactivity can be inferred by comparing it to simpler, analogous systems. For instance, in comparison to 1,3-dimethoxybenzene (B93181), the presence of the bromine atom at the 2-position in 2-Bromo-1,3-bis(methoxymethoxy)benzene would be expected to slightly reduce the rate of electrophilic aromatic substitution due to its electron-withdrawing inductive effect.

Compared to a mon-MOM-protected bromophenol, such as 1-bromo-3-(methoxymethoxy)benzene, the additional MOM group in the target molecule significantly increases the electron density of the aromatic ring, leading to a higher reaction rate in electrophilic substitutions. However, the steric hindrance is also substantially increased, which could lead to different regiochemical outcomes.

Aromatic MOM ethers have been noted to have different reactivity compared to their aliphatic counterparts. acs.org Studies on the deprotection of MOM ethers have shown that aromatic MOM ethers can be selectively transformed under certain conditions, highlighting the influence of the aromatic ring on the reactivity of the protecting group itself. acs.org

The following table provides a qualitative comparison of expected reactivity in electrophilic aromatic substitution:

| Compound | Activating Groups | Deactivating Groups | Expected Relative Reactivity |

| Benzene | 0 | 0 | Baseline |

| Bromobenzene | 0 | 1 (-Br) | Lower than benzene |

| 1,3-Dimethoxybenzene | 2 (-OCH₃) | 0 | Higher than benzene |

| 2-Bromo-1,3-bis(methoxymethoxy)benzene | 2 (-OMOM) | 1 (-Br) | Higher than 1,3-dimethoxybenzene (due to stronger donation of MOM) but potentially influenced by steric factors. |

Impact of Structural Modifications on Synthetic Efficiency and Product Regioselectivity

Structural modifications to 2-Bromo-1,3-bis(methoxymethoxy)benzene can have a profound impact on synthetic outcomes. For example, changing the nature of the protecting group from MOM to a smaller or larger group would alter the steric environment around the reaction center. Replacing MOM with a less bulky group like a methyl ether could reduce steric hindrance and potentially alter the regioselectivity of substitution reactions. Conversely, employing a bulkier protecting group like tert-butyldimethylsilyl (TBDMS) would increase steric hindrance, further directing reactions to less congested positions.

Altering the position of the bromine atom would also significantly change the reactivity and regioselectivity. For instance, moving the bromine to the 4-position would result in a different distribution of electronic density and steric hindrance, leading to different substitution patterns.

The efficiency of synthetic transformations involving this molecule is also dependent on these structural features. For example, in cross-coupling reactions where the bromine atom is the reactive site, the flanking MOM groups can influence the rate of oxidative addition to a metal catalyst. While electronically favorable, significant steric hindrance from these groups could slow down the reaction rate.

Integration of Computational and Experimental Data in Predicting Structure-Reactivity Correlations

Computational chemistry offers powerful tools for predicting and understanding the structure-reactivity relationships of molecules like 2-Bromo-1,3-bis(methoxymethoxy)benzene. Density functional theory (DFT) calculations can be employed to model the electronic properties of the molecule, such as the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations can help to identify the most nucleophilic positions on the aromatic ring, thereby predicting the most likely sites for electrophilic attack.

For example, computational studies on bromophenols have been used to determine possible oxidation sites. nih.gov A similar approach for 2-Bromo-1,3-bis(methoxymethoxy)benzene would involve calculating the electrostatic potential map to visualize electron-rich and electron-poor regions of the molecule. Transition state theory can also be used to calculate the activation energies for different reaction pathways, providing a quantitative prediction of product ratios.

The integration of such computational data with experimental findings is crucial for developing a comprehensive understanding of the molecule's reactivity. Experimental results from reactions can be used to validate and refine the computational models. For instance, if a particular regioselectivity is observed experimentally, the computational model can be examined to understand the electronic and steric factors that favor that outcome. This synergistic approach allows for the development of predictive models that can guide the design of more efficient and selective synthetic routes.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1,3-bis(methoxymethoxy)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzene derivative. A starting material like 1,3-bis(methoxymethoxy)benzene can undergo electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or Br₂. Catalysts like FeCl₃ or radical initiators (e.g., AIBN) enhance regioselectivity and efficiency . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) stabilize intermediates and improve reaction rates.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like demethylation of methoxymethoxy groups.

- Stoichiometry : A 1.2:1 molar ratio of brominating agent to substrate ensures complete substitution while avoiding over-bromination.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound. Yield optimization requires careful monitoring by TLC or HPLC .

Q. How can nucleophilic substitution reactions at the bromine position be optimized for functional group diversification?

- Methodological Answer : The bromine atom in 2-Bromo-1,3-bis(methoxymethoxy)benzene is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling or SNAr). To optimize:

- Base selection : Use K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) to deprotonate nucleophiles and stabilize transition states.

- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions, with ligand tuning to enhance reactivity .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor mono-substitution, while higher temperatures (80–100°C) promote di-substitution.

Mechanistic studies (e.g., kinetic isotope effects) and in-situ NMR can resolve competing pathways .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in regioselectivity data during electrophilic substitutions on 2-Bromo-1,3-bis(methoxymethoxy)benzene derivatives?

- Methodological Answer : Conflicting regioselectivity often arises from competing electronic (directing effects) and steric factors. A combined approach is recommended:

- Computational modeling : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites. For example, methoxymethoxy groups act as electron-donating substituents, directing electrophiles to para positions relative to bromine .

- Isotopic labeling : Deuterated analogs track substitution patterns via mass spectrometry.

- X-ray crystallography : Resolve crystal structures of intermediates to confirm bonding motifs .

Contradictions in literature data (e.g., unexpected meta-substitution) may stem from solvent polarity or counterion effects, necessitating systematic solvent screening .

Q. How do solvent and temperature effects influence the stability of methoxymethoxy groups during reductive or oxidative transformations?

- Methodological Answer : Methoxymethoxy groups are sensitive to strong acids/bases and redox conditions. To preserve functionality:

- Reduction : Use mild agents like NaBH₄ in THF at 0°C. Avoid LiAlH₄, which may cleave ether linkages.

- Oxidation : Employ TEMPO/NaOCl in biphasic systems (CH₂Cl₂/H₂O) to selectively oxidize benzylic positions without degrading methoxymethoxy groups .

- Stability assays : Monitor decomposition via GC-MS or IR spectroscopy (C-O stretching at ~1100 cm⁻¹).

Kinetic studies show that elevated temperatures (>100°C) in protic solvents (e.g., MeOH) accelerate ether cleavage, necessitating anhydrous conditions for prolonged reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.